(1H-Indazol-3-yl)boronic acid
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Overview
Description
(1H-Indazol-3-yl)boronic acid is a boronic acid derivative containing an indazole ring Indazole is a bicyclic structure composed of a benzene ring fused to a pyrazole ring Boronic acids are known for their versatility in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indazol-3-yl)boronic acid typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of ortho-substituted benzylidenehydrazines or the reaction of ortho-substituted benzaldehydes with hydrazine.
Introduction of Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent, and catalyst concentration, are employed to maximize yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (1H-Indazol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl halides or pseudohalides in the presence of a palladium catalyst and a base.
Halogenation: The compound can undergo halogenation reactions to introduce halogen atoms onto the indazole ring.
Redox Reactions: It can participate in oxidation or reduction reactions to convert the boronic acid group into other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Halogenation: Halogenating agents such as bromine or chlorine.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Halogenation: Halogenated indazole derivatives.
Redox Reactions: Various functionalized indazole derivatives.
Scientific Research Applications
(1H-Indazol-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1H-Indazol-3-yl)boronic acid depends on its specific application:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Chemical Reactivity: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions.
Comparison with Similar Compounds
(1H-Indazol-3-yl)boronic acid can be compared with other similar compounds, such as:
(1H-Indazol-6-yl)boronic acid: Similar in structure but with the boronic acid group at a different position on the indazole ring.
(1H-Indazol-5-yl)boronic acid: Another positional isomer with distinct chemical properties and reactivity.
(1H-Indazol-4-yl)boronic acid: Yet another isomer with unique applications and reactivity patterns.
Uniqueness: this compound is unique due to its specific position of the boronic acid group, which influences its chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2H-indazol-3-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4,11-12H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPIPQBENYTIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=NN1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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